molecular formula C19H20N4O B11547219 N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11547219
M. Wt: 320.4 g/mol
InChI Key: UURYUGVWFYRVLG-SRZZPIQSSA-N
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Description

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves several steps. One common method involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-methylphenylhydrazine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response . The compound forms hydrogen bonds with key amino acids in the active site of COX-2, thereby inhibiting its activity and reducing inflammation.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4O/c1-14-7-9-16(10-8-14)20-12-19(24)22-21-11-15-13-23(2)18-6-4-3-5-17(15)18/h3-11,13,20H,12H2,1-2H3,(H,22,24)/b21-11+

InChI Key

UURYUGVWFYRVLG-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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